molecular formula C12H13N3O2 B3042985 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-08-3

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B3042985
CAS No.: 691363-08-3
M. Wt: 231.25 g/mol
InChI Key: PFTXWYUOGYWVRS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzotriazole family This compound is characterized by a cyclopentyl group attached to the benzotriazole ring, which is further substituted with a carboxylic acid group at the 5-position

Mechanism of Action

Target of Action

The primary targets of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid are G protein-coupled receptors , specifically GPR84 and HCA3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

The compound interacts with its targets, GPR84 and HCA3, by activating these receptors . The activation of these receptors can lead to various changes in the cell, including alterations in signal transduction pathways and modulation of cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentylamine with ortho-nitrobenzoyl chloride, followed by reduction and cyclization to form the benzotriazole ring

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in cyclization reactions.

    Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted benzotriazole derivatives, hydroxylated compounds, and various cyclized products.

Scientific Research Applications

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    1-Cyclopentyl-1,2,3-benzotriazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

    1-Isopropyl-1,2,3-benzotriazole-5-carboxylic acid: Similar structure but with an isopropyl group instead of a cyclopentyl group, affecting its steric and electronic properties.

    Benzotriazole-5-carboxylic acid: Lacks the cyclopentyl group, resulting in different solubility and reactivity profiles.

Uniqueness: 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both the cyclopentyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopentylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)8-5-6-11-10(7-8)13-14-15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTXWYUOGYWVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691363-08-3
Record name 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 2
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 3
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
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1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
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1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid

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